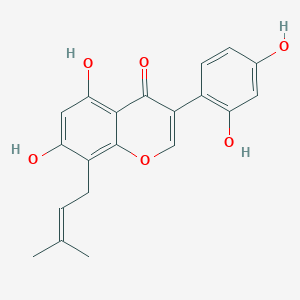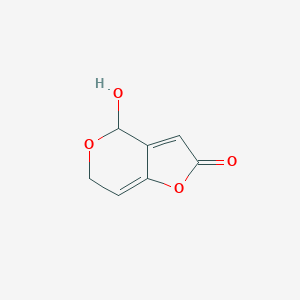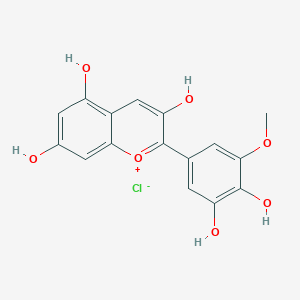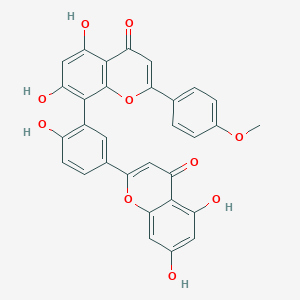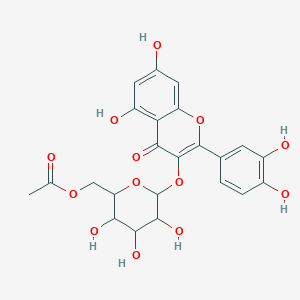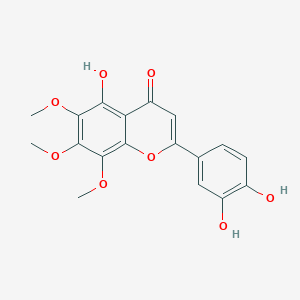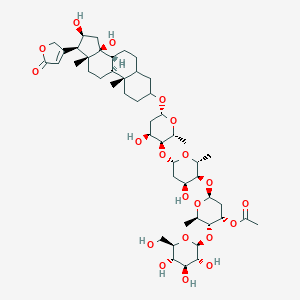
Lanatoside B
説明
Lanatoside B is a glycoside C49H76O20 that yields gitoxin, glucose, and acetic acid on hydrolysis . It is a natural product found in Digitalis parviflora, Digitalis viridiflora, and other organisms .
Chemical Reactions Analysis
Cardiac glycosides, including Lanatoside B, have been found to modulate inflammation at the blood-brain barrier cells . Lanatoside C, a related compound, has been shown to exert its anti-cancer activity by arresting the G2/M phase of the cell cycle by blocking MAPK/Wnt/PAM signaling pathways .Physical And Chemical Properties Analysis
Lanatoside B has a molecular formula of C49H76O20 and a molecular weight of 985.1 g/mol . It is a cardenolide that can be isolated from the leaves of Digitalis lanata .科学的研究の応用
Lanatoside C, closely related to Lanatoside B, has been shown to be a potent polyclonal B cell activator for mouse lymphocytes. Specific chemical modifications of the glycoside affect its mitogenic properties, revealing insights into the molecular basis of B cell activation (Hammarström & Smith, 1978).
In another study, Lanatoside C was found to induce DNA synthesis and increase polyclonal antibody synthesis in resting lymphocytes, suggesting its potential as an immunomodulatory agent (Hammarström & Smith, 1978).
Lanatoside C-treated colorectal cancer cells exhibited patterns of autophagy and mitochondrial dysfunction, indicating its potential as an anti-cancer drug and radiosensitizing agent (Kang et al., 2016).
The therapeutic value of Lanatoside C in treating congestive heart failure and various arrhythmias was explored, highlighting its efficacy and low toxicity compared to other digitalis preparations (Fahr & Ladue, 1941).
Lanatoside C was shown to promote foam cell formation and aggravate atherosclerosis development in mice, providing insight into its impact on cardiovascular diseases (Shi et al., 2016).
In cancer research, Lanatoside C has been found to arrest the G2/M phase of the cell cycle and suppress cancer cell growth by attenuating various signaling pathways, including MAPK, Wnt, and PI3K/AKT/mTOR (Reddy et al., 2019).
Lanatoside C sensitized glioblastoma cells to apoptosis-inducing agents and induced alternative cell death pathways, suggesting its potential use in overcoming cancer cell resistance to apoptosis (Badr et al., 2011).
The antiviral activity of Lanatoside C against dengue virus infection was identified, demonstrating its potential as an effective antiviral drug (Cheung et al., 2014).
作用機序
Lanatoside B, also known as Digilanide B, is a cardiac glycoside derived from the Digitalis lanata plant . This article will explore its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
Lanatoside B primarily targets the Sodium/Potassium-transporting ATPase subunit alpha-1 . This protein plays a crucial role in maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane, which are essential for osmoregulation, nerve impulse transmission, and muscle contraction .
Mode of Action
Lanatoside B interacts with its target by inhibiting the function of the Sodium/Potassium-transporting ATPase subunit alpha-1 . This inhibition disrupts the ion balance across the cell membrane, leading to increased intracellular calcium concentrations . The exact interaction between Lanatoside B and its target is still under investigation.
Biochemical Pathways
The primary biochemical pathway affected by Lanatoside B is the regulation of ion transport across the cell membrane . By inhibiting the Sodium/Potassium-transporting ATPase, Lanatoside B disrupts the normal function of this pathway, leading to changes in cellular calcium levels. This can affect downstream processes such as muscle contraction, particularly in cardiac tissue .
Pharmacokinetics
It is known that cardiac glycosides like lanatoside b are generally absorbed in the gastrointestinal tract and are primarily excreted in the urine
Result of Action
The primary molecular effect of Lanatoside B is the inhibition of the Sodium/Potassium-transporting ATPase, leading to increased intracellular calcium concentrations . At the cellular level, this can lead to increased contractility in cardiac muscle cells, making Lanatoside B potentially useful in the treatment of certain heart conditions . .
Safety and Hazards
The safety data sheet of Lanatoside B suggests that it should be handled with full personal protective equipment. It advises against breathing vapors, mist, dust, or gas and recommends ensuring adequate ventilation . In case of contact, it suggests rinsing skin thoroughly with large amounts of water and removing contaminated clothing and shoes .
将来の方向性
Cardiac glycosides, including Lanatoside B, have shown promising anti-tumor activity and are potential candidates for radiosensitizers . They have been found to exhibit selective cytotoxic effects against cancer cells, raising interest in their use as anti-cancer molecules . The combination of 131I-trastuzumab and Lanatoside C has been suggested as a potential synergistic treatment for radioimmunotherapy to control HER2 positive tumors .
特性
IUPAC Name |
[(2R,3R,4S,6S)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6R)-6-[[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H76O20/c1-21-43(67-37-16-31(53)44(22(2)62-37)68-38-17-33(64-24(4)51)45(23(3)63-38)69-46-42(58)41(57)40(56)34(19-50)66-46)30(52)15-36(61-21)65-27-9-11-47(5)26(14-27)7-8-29-28(47)10-12-48(6)39(25-13-35(55)60-20-25)32(54)18-49(29,48)59/h13,21-23,26-34,36-46,50,52-54,56-59H,7-12,14-20H2,1-6H3/t21-,22-,23-,26-,27+,28+,29-,30+,31+,32+,33+,34-,36+,37+,38+,39+,40-,41+,42-,43-,44-,45-,46+,47+,48-,49+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAPNQFQPDAROQ-CAPSWCROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)O)O)C)C)O)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H76O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
985.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lanatoside B | |
CAS RN |
17575-21-2 | |
| Record name | Lanatoside B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17575-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lanatoside B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017575212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lanatoside B | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.753 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LANATOSIDE B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3822U6I4Z0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the primary mechanism of action of Lanatoside B on the heart?
A1: Lanatoside B, like other cardiac glycosides, exerts its therapeutic effect by inhibiting the sodium-potassium pump (Na+/K+-ATPase) in cardiac myocytes. [, ] This inhibition leads to an increase in intracellular sodium concentration. This increase then affects the sodium-calcium exchanger, leading to a rise in intracellular calcium levels, ultimately enhancing cardiac contractility. []
Q2: How does the potency of Lanatoside B compare to other cardiac glycosides?
A2: Research suggests that, on a molar basis, the potency of cardiac glycosides decreases in the following order: g-strophanthin > digoxin > digitoxin > oleandrin > Lanatoside B. [] This indicates that g-strophanthin is the most potent, while Lanatoside B exhibits the lowest potency among the listed glycosides.
Q3: Are there differences in how various cardiac glycosides affect the heart's response to acetylcholine?
A3: Yes, studies have shown that cardiac glycosides can differentially modulate the cardio-inhibitory effects of acetylcholine. For example, Lanatoside C consistently abolished acetylcholine-induced cardiac inhibition in dogs. In contrast, Lanatoside A and Lanatoside B showed less consistent effects in the same experimental setup. [] This suggests variations in their interactions with cardiac acetylcholine receptors or downstream signaling pathways.
Q4: What is the chemical structure of Lanatoside B and how does it relate to other cardiac glycosides?
A4: Lanatoside B belongs to the cardiac glycoside family, characterized by a steroid nucleus attached to a lactone ring and a sugar moiety. While the specific structural details of Lanatoside B are not provided in the given research, it's important to note that minor structural variations within this class of compounds can significantly impact their pharmacological properties, including potency and toxicity. [, ]
Q5: Has Lanatoside B been identified in naturally occurring plants?
A5: Yes, Lanatoside B is a naturally occurring cardiac glycoside primarily found in the leaves of Digitalis lanata (woolly foxglove). [, , ] The concentration of Lanatoside B can vary significantly among individual plants and across different geographical locations. []
Q6: Are there any analytical techniques available to quantify Lanatoside B in plant material?
A6: High-performance liquid chromatography (HPLC) has been successfully employed to quantify Lanatoside B in plant extracts, particularly from Digitalis species. [, ] This technique allows for the separation and quantification of Lanatoside B from other closely related cardiac glycosides, facilitating the analysis of plant material for potential pharmaceutical applications.
Q7: Beyond its cardiac effects, does Lanatoside B exhibit any other noteworthy biological activities?
A7: Recent studies have explored the potential anticancer activity of Lanatoside C, another cardiac glycoside found in Digitalis lanata. [] While the research specifically focuses on Lanatoside C, it highlights the potential of cardiac glycosides as a source of novel anticancer agents. Further research is needed to ascertain if Lanatoside B shares similar properties.
Q8: Is there any information on the safety profile and potential toxicity of Lanatoside B?
A8: While the provided research doesn't delve into the specific toxicity profile of Lanatoside B, it does highlight that cardiac glycosides, in general, have a narrow therapeutic index. [, ] This means the dose required for therapeutic benefit is relatively close to the dose that can cause toxicity. Therefore, careful dosage monitoring and administration are crucial when utilizing Lanatoside B or any other cardiac glycoside.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



